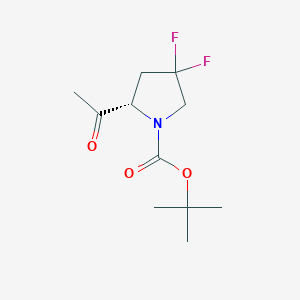
Tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl compounds are widely used in organic chemistry due to their unique properties. They are often used as protecting groups because they are stable under a variety of conditions and can be removed selectively .
Synthesis Analysis
Tert-butyl esters are commonly synthesized using flow microreactor systems. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction . The InChI key and molecular formula provide specific information about the compound’s structure .Chemical Reactions Analysis
Tert-butyl groups are known for their unique reactivity patterns. They are often used in chemical transformations and have implications in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound can be determined using various techniques. For example, the average mass and monoisotopic mass of a compound can be determined . Other properties such as temperature control and substrate concentration can also be analyzed .科学的研究の応用
Catalysis and Metabolic Studies
One study investigates the metabolism of CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist, highlighting the involvement of tert-butyl groups in oxidative metabolic pathways. The study provides insights into the oxidative demethylation mechanisms involving the tert-butyl moiety, which could be relevant for understanding the metabolic fate of compounds containing similar tert-butyl structures (Prakash et al., 2008).
Synthesis of Aryl-Tetrahydropyridine Derivatives
Another research focuses on coupling reactions of tert-butylcarbonyl-protected pyridine derivatives with arylboronic acids, leading to the synthesis of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This study demonstrates the compound's role in facilitating palladium-catalyzed coupling reactions, which are pivotal in synthesizing complex organic molecules (Wustrow & Wise, 1991).
Mechanistic Study in Acetylation Reactions
The mechanism of acetylation of tert-butanol catalyzed by 4-(dimethylamino)pyridine (DMAP) was explored, providing valuable insights into nucleophilic catalysis pathways. Understanding these mechanisms is essential for the development of efficient catalytic processes in organic synthesis (Xu et al., 2005).
Stereochemistry and Hydrogenation Reactions
Research on chiral (4-hydroxy-tetrafuranylidene)carboxylates presents the stereocontrolled synthesis of diastereomers through hydrogenation, showcasing the compound's application in producing stereochemically complex structures with potential pharmaceutical applications (Scheffler et al., 2002).
Synthetic Methods for Anticancer Intermediates
A synthesis method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate in anticancer drug development, highlights the compound's significance in medicinal chemistry. This study showcases a rapid and high-yield synthetic route, emphasizing the importance of efficient synthetic strategies in drug discovery (Zhang et al., 2018).
Safety and Hazards
特性
IUPAC Name |
tert-butyl (2S)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO3/c1-7(15)8-5-11(12,13)6-14(8)9(16)17-10(2,3)4/h8H,5-6H2,1-4H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGHRUGUZBVUFM-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(CN1C(=O)OC(C)(C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC(CN1C(=O)OC(C)(C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

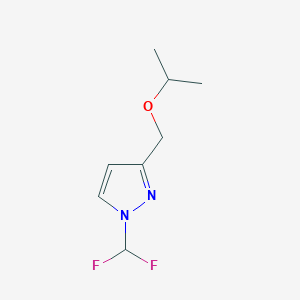
![N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2679830.png)
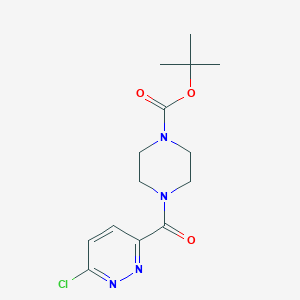
![2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2679835.png)
![4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide](/img/structure/B2679836.png)
![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B2679838.png)

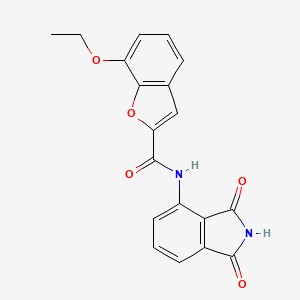
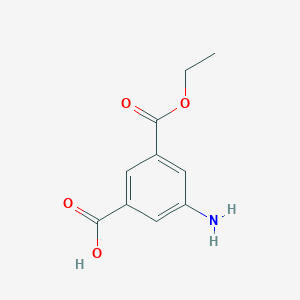
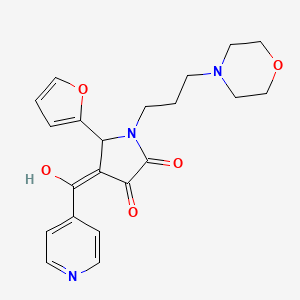
![2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid](/img/structure/B2679847.png)
![7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2679850.png)
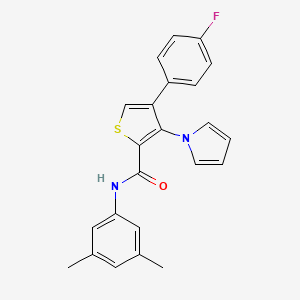
![2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride](/img/structure/B2679852.png)